2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
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Overview
Description
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring, an oxolane (tetrahydrofuran) moiety, and a trifluoroethyl group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the following steps:
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Formation of the Pyridine Carboxamide Core: : The starting material, 3-pyridinecarboxylic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2,2,2-trifluoroethylamine to form the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide.
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Introduction of the Oxolane Moiety: : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction. The hydroxyl group of 3-hydroxyoxolane is activated using a suitable leaving group, such as tosyl chloride, to form the tosylate. This intermediate is then reacted with the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the oxolane moiety, leading to the formation of carboxylic acid derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the carboxamide moiety to form amine derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The trifluoroethyl group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored as a potential drug candidate for various therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The oxolane moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yloxy)-N-ethylpyridine-3-carboxamide: Similar structure but lacks the trifluoroethyl group.
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
2-(tetrahydrofuran-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide: Similar structure but with a different oxolane moiety.
Uniqueness
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts enhanced bioavailability and metabolic stability. The combination of the pyridine ring and oxolane moiety also contributes to its distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-10(18)9-2-1-4-16-11(9)20-8-3-5-19-6-8/h1-2,4,8H,3,5-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPOQXZONHOKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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